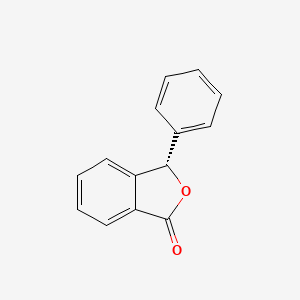![molecular formula C11H14O2S B14384395 1,2-Dimethoxy-4-[2-(methylsulfanyl)ethenyl]benzene CAS No. 88235-30-7](/img/structure/B14384395.png)
1,2-Dimethoxy-4-[2-(methylsulfanyl)ethenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethoxy-4-[2-(methylsulfanyl)ethenyl]benzene: is an organic compound with the molecular formula C11H14O2S It is a derivative of benzene, characterized by the presence of two methoxy groups and a methylsulfanyl group attached to an ethenyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethoxy-4-[2-(methylsulfanyl)ethenyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,2-dimethoxybenzene and a suitable methylsulfanyl-containing reagent.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the desired transformations.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes, including:
Batch or Continuous Processes: Depending on the scale of production, either batch or continuous processes may be employed.
Optimization of Reaction Parameters: Industrial production focuses on optimizing reaction parameters, such as temperature, pressure, and reaction time, to achieve high yields and purity.
Purification Techniques: Advanced purification techniques, such as distillation and chromatography, are used to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimethoxy-4-[2-(methylsulfanyl)ethenyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of reduced derivatives, such as thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ethenyl side chain.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Catalysts: Catalysts like palladium or platinum may be employed in certain reactions to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions include:
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Thiols: Formed through reduction reactions.
Substituted Derivatives: Various substituted derivatives can be obtained through substitution reactions.
Applications De Recherche Scientifique
1,2-Dimethoxy-4-[2-(methylsulfanyl)ethenyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It finds applications in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Dimethoxy-4-[2-(methylsulfanyl)ethenyl]benzene involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: It may modulate various biochemical pathways, including oxidative stress and signal transduction pathways.
Binding Interactions: The presence of methoxy and methylsulfanyl groups influences its binding interactions with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dimethoxybenzene: A simpler derivative with only methoxy groups.
1,2-Dimethoxy-4-vinylbenzene: Lacks the methylsulfanyl group.
1,2-Dimethoxy-4-(prop-1-enyl)benzene: Contains a different side chain.
Uniqueness
1,2-Dimethoxy-4-[2-(methylsulfanyl)ethenyl]benzene is unique due to the presence of both methoxy and methylsulfanyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
88235-30-7 |
|---|---|
Formule moléculaire |
C11H14O2S |
Poids moléculaire |
210.29 g/mol |
Nom IUPAC |
1,2-dimethoxy-4-(2-methylsulfanylethenyl)benzene |
InChI |
InChI=1S/C11H14O2S/c1-12-10-5-4-9(6-7-14-3)8-11(10)13-2/h4-8H,1-3H3 |
Clé InChI |
GYAOILJAQGXZEI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C=CSC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{2-[2-(4-Arsonophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine](/img/structure/B14384312.png)


![Bis(4-{4-[2-(4-aminophenyl)propan-2-yl]phenoxy}phenyl)methanone](/img/structure/B14384324.png)

![3-[Methyl(4-methylphenyl)amino]-1-phenylpropan-1-one](/img/structure/B14384334.png)

![4-{(4,5-Dihydro-1,3-thiazol-2-yl)[(pyridin-3-yl)methyl]amino}benzonitrile](/img/structure/B14384366.png)
![Spiro[13.14]octacosan-15-ol](/img/structure/B14384371.png)
![1-(4-{[2-(Phenylsulfanyl)ethyl]sulfanyl}phenyl)propan-2-one](/img/structure/B14384372.png)
![(2R,5R)-2-[(Phenylsulfanyl)methyl]-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14384380.png)
![2-Methylbutyl 4'-butoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14384383.png)


